molecular formula C14H16N4O5S2 B2460935 Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 953201-47-3

Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2460935
CAS No.: 953201-47-3
M. Wt: 384.43
InChI Key: XHLCHOVJAQQHOY-UHFFFAOYSA-N
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Description

Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, would be optimized to maximize yield and purity. Purification steps, including recrystallization and chromatography, would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (4-(2-oxo-2-((4-sulfamoylphenyl)amino)ethyl)thiazol-2-yl)carbamate is unique due to its combination of the thiazole ring and the sulfonamide group, which confer a broad spectrum of biological activities. This combination makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

ethyl N-[4-[2-oxo-2-(4-sulfamoylanilino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O5S2/c1-2-23-14(20)18-13-17-10(8-24-13)7-12(19)16-9-3-5-11(6-4-9)25(15,21)22/h3-6,8H,2,7H2,1H3,(H,16,19)(H2,15,21,22)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHLCHOVJAQQHOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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